molecular formula C28H32NO3P B12330611 Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- CAS No. 500899-52-5

Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-

Cat. No.: B12330611
CAS No.: 500899-52-5
M. Wt: 461.5 g/mol
InChI Key: IHQRKKMDRXHYLN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound "Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-" features a central benzenamine core substituted at the para-position with a bis(2,4,6-trimethylbenzoyl)phosphinyl group. The amine nitrogen is further modified with two methyl groups (N,N-dimethyl). This structure combines a phosphine oxide backbone with bulky 2,4,6-trimethylbenzoyl (mesityl) groups and an electron-donating dimethylamine moiety.

Functional Role
The compound is primarily used as a photoinitiator in polymerization reactions, particularly in dental materials and coatings. Its mechanism involves generating free radicals upon exposure to light, which initiate cross-linking in resin-based systems . The electron-donating N,N-dimethyl group enhances radical generation efficiency, while the mesityl substituents improve stability and light absorption properties.

Properties

CAS No.

500899-52-5

Molecular Formula

C28H32NO3P

Molecular Weight

461.5 g/mol

IUPAC Name

[[4-(dimethylamino)phenyl]-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C28H32NO3P/c1-17-13-19(3)25(20(4)14-17)27(30)33(32,24-11-9-23(10-12-24)29(7)8)28(31)26-21(5)15-18(2)16-22(26)6/h9-16H,1-8H3

InChI Key

IHQRKKMDRXHYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=C(C=C2)N(C)C)C(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidants: tert-Butyl hydroperoxide, peracetic acid, dicumyl peroxide.

    Reductants: Hydrogen gas, palladium on carbon.

    Solvents: Acetone, acetonitrile, toluene.

Major Products

Scientific Research Applications

Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- involves:

Comparison with Similar Compounds

Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (TPO)

  • Structure : Contains a phenyl group instead of the N,N-dimethylbenzenamine moiety.
  • Properties :
    • Higher lipophilicity due to the absence of polar amine groups.
    • UV absorption peak around 380–420 nm, suitable for blue-light curing systems.
    • Widely used in dental composites and 3D printing resins due to rapid curing .
  • Key Difference : Lacks the electron-donating dimethylamine group, resulting in slower initiation kinetics compared to the target compound.

Irgacure 819 (Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide)

  • Structure : Nearly identical to TPO but optimized for higher radical yield.
  • Properties: Molecular formula: C28H27O3P. Exhibits superior compatibility with acrylate monomers. Used in high-performance UV-curable inks and coatings .

Camphorquinone (CQ)/Amine-Based Systems

  • Structure: Camphorquinone (α-diketone) paired with tertiary amines (e.g., 4-(dimethylamino)benzoic acid ester).
  • Properties :
    • Requires a co-initiator (amine) for radical generation.
    • Absorption at ~468 nm (visible light), advantageous for deep curing in thick composites.
    • Slower curing speed compared to phosphine oxide-based systems .
  • Key Difference : The target compound operates as a single-component photoinitiator, eliminating the need for a co-initiator and simplifying formulation.

Bis(2-(diphenylphosphino)phenyl)amine

  • Structure: Features diphenylphosphino groups attached to a benzenamine core.
  • Properties :
    • Primarily used in catalysis (e.g., cross-coupling reactions).
    • Lacks photoinitiating capability due to the absence of acyl groups.
  • Key Difference : The target compound’s trimethylbenzoyl groups enable light-triggered radical generation, unlike this catalytically focused analogue .

Data Table: Comparative Analysis of Key Photoinitiators

Compound Molecular Formula Key Substituents Absorption Range (nm) Applications
Target Compound C31H34NO3P N,N-dimethylbenzenamine, bis(mesityl) 350–400 Dental composites, adhesives
TPO C28H27O3P Phenyl, bis(mesityl) 380–420 3D printing resins, coatings
Irgacure 819 C28H27O3P Phenyl, bis(mesityl) 380–420 Inks, industrial coatings
CQ/Amine System C10H14O2 + C9H11NO2 α-diketone, tertiary amine 450–470 Thick dental restoratives

Research Findings and Performance Insights

  • Radical Generation Efficiency : The target compound’s dimethylamine group donates electrons to the phosphinyl radical, accelerating initiation compared to TPO and Irgacure 819 .
  • Stability : Mesityl groups provide steric hindrance, reducing unintended side reactions (e.g., oxygen inhibition) .
  • Biocompatibility : The absence of phenyl groups (compared to TPO) may lower cytotoxicity risks in dental applications, though direct studies are needed.

Biological Activity

Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- is a compound that has garnered attention for its potential biological activity and applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphinyl functional group and multiple trimethylbenzoyl moieties. Understanding its biological activity is crucial for assessing its utility in pharmaceuticals, materials science, and other applications.

  • Molecular Formula : C26H30N2O2P
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 500899-52-5

Biological Activity

Research into the biological activity of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- has revealed several interesting properties:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This suggests that Benzenamine may also possess the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Photoinitiator Properties : The compound functions as a radical type I photoinitiator in UV-curing applications. This property is particularly valuable in the formulation of coatings and inks, where rapid curing is essential for efficiency and performance .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that derivatives of phosphinyl compounds can exhibit selective toxicity towards certain cancer cell lines. Further studies are needed to evaluate the specific effects of this compound on various cell types.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantPotential scavenging of free radicals
PhotoinitiatorEffective in UV-curing formulations
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Photoinitiation in Coatings :
    A study demonstrated the efficacy of Benzenamine derivatives as photoinitiators in UV-cured coatings. The results indicated that these compounds could significantly reduce curing times while enhancing the mechanical properties of the final product .
  • Antioxidant Potential :
    Research conducted on structurally similar phosphinyl compounds showed promising results in terms of antioxidant activity. These findings suggest that Benzenamine may also exhibit similar protective effects, which could be beneficial in formulations aimed at reducing oxidative damage in biological systems .
  • Cytotoxicity Assessment :
    In vitro studies have been performed to assess the cytotoxic effects of phosphinyl compounds on various cancer cell lines. Initial findings indicate that certain modifications to the phosphinyl group can enhance selectivity and potency against specific tumor types .

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